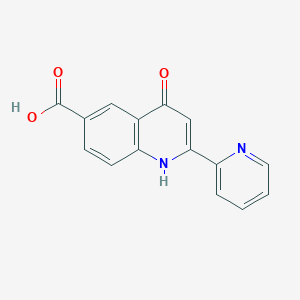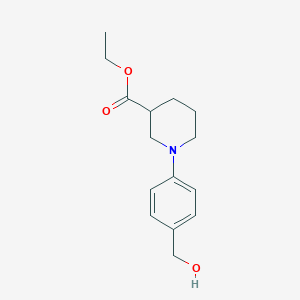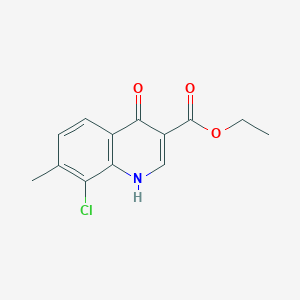![molecular formula C14H20O3Si B15065320 1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one) CAS No. 116385-93-4](/img/structure/B15065320.png)
1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is an organic compound characterized by the presence of a trimethylsilyl group and a phenylene diethanone structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of trimethylsilyl chloride as a silylating agent, which reacts with the hydroxyl groups on the phenylene diethanone under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale silylation reactions, where the phenylene diethanone is treated with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the silylation process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylene diethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in silylation reactions to protect hydroxyl groups.
Biology: Employed in the study of enzyme-catalyzed reactions involving silylated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and inertness.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(5-methyl-2-isopropylphenoxy)silane: Similar in structure but with an isopropyl group instead of the ethanone moiety.
Methyltris(trimethylsiloxy)silane: Contains multiple trimethylsilyl groups, providing greater steric hindrance and chemical stability.
Uniqueness
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is unique due to its combination of the trimethylsilyl group and the phenylene diethanone structure, which imparts specific chemical properties such as increased volatility and protection of hydroxyl groups. This makes it particularly valuable in synthetic organic chemistry for selective reactions and protection strategies .
Eigenschaften
CAS-Nummer |
116385-93-4 |
|---|---|
Molekularformel |
C14H20O3Si |
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
1-(3-acetyl-5-methyl-2-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O3Si/c1-9-7-12(10(2)15)14(17-18(4,5)6)13(8-9)11(3)16/h7-8H,1-6H3 |
InChI-Schlüssel |
BERXGNVJOJFEJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(=O)C)O[Si](C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)





![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)






